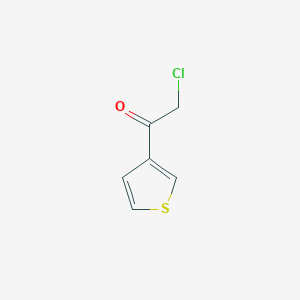
N,2-二苯丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-Diphenylalanine is an unnatural amino acid that has garnered significant interest in recent years. It is structurally similar to the amino acids alanine and phenylalanine. This compound is known for its ability to form pseudopeptide analogues, which can inhibit certain enzymes . The molecular formula of N,2-Diphenylalanine is C15H15NO2, and it has a molar mass of 241.29 g/mol .
科学研究应用
N,2-Diphenylalanine has a wide range of applications in scientific research:
作用机制
- N,2-Diphenylalanine (Diphenylalanine) is an essential aromatic amino acid that serves as a precursor for various important molecules, including melanin, dopamine, noradrenaline (norepinephrine), and thyroxine .
- Diphenylalanine can self-assemble into nanostructures due to its unique peptide motif. These structures have been explored for various applications, including drug delivery and tissue engineering .
Target of Action
Mode of Action
生化分析
Biochemical Properties
N,2-Diphenylalanine plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including peptides and proteins, and can self-assemble into highly ordered supramolecular architectures . The nature of these interactions is primarily driven by the unique structure of N,2-Diphenylalanine, which allows it to form stable bonds with other molecules.
Cellular Effects
The effects of N,2-Diphenylalanine on cells and cellular processes are largely related to its ability to form nanostructures. For instance, diphenylalanine-based peptide nanomaterials have been used in the fabrication of nanotubes, spherical vesicles, nanofibrils, nanowires, and hybrids .
Molecular Mechanism
The molecular mechanism of N,2-Diphenylalanine is primarily associated with its ability to self-assemble into ordered nanostructures. This self-assembly is facilitated by hydrogen bonding between the NH₂ and COOH groups. This unique property allows N,2-Diphenylalanine to interact with other biomolecules and exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,2-Diphenylalanine have been observed to change over time. For instance, temperature-dependent Raman spectra in self-assembled diphenylalanine microtubes grown from the solution have shown anomalous temperature behavior . This includes a structural phase transition at 398 K, which is associated with the release of water molecules from nanochannels .
Metabolic Pathways
It is known that diphenylalanine is a key component in the formation of peptide nanotubes
Transport and Distribution
N,2-Diphenylalanine is known to self-assemble into nanostructures, which can be transported and distributed within cells and tissues . The transport and distribution of N,2-Diphenylalanine are likely facilitated by its ability to form stable bonds with other molecules.
Subcellular Localization
The subcellular localization of N,2-Diphenylalanine is largely dependent on its ability to form nanostructures. These nanostructures can be localized in various compartments or organelles within the cell, depending on their specific functions
准备方法
Synthetic Routes and Reaction Conditions: N,2-Diphenylalanine can be synthesized through various methods. One common approach involves the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid . Another method includes the use of Fmoc (fluorenylmethyloxycarbonyl) protection, which allows for the preparation of hydrogels under physiological conditions .
Industrial Production Methods: Industrial production of N,2-Diphenylalanine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection and deprotection of functional groups, purification through crystallization or chromatography, and rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: N,2-Diphenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
相似化合物的比较
N,2-Diphenylalanine is unique due to its structural properties and self-assembly capabilities. Similar compounds include:
Alanine: A simple amino acid that lacks the aromatic rings present in N,2-Diphenylalanine.
Phenylalanine: An aromatic amino acid that shares structural similarities but does not form the same nanostructures.
Diphenylalanine: A dipeptide composed of two phenylalanine molecules, known for its self-assembly into nanotubes and other nanostructures.
N,2-Diphenylalanine stands out due to its ability to form pseudopeptide analogues and its diverse applications in various fields of research and industry.
属性
CAS 编号 |
2825-64-1 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
(2R)-2-anilino-2-phenylpropanoic acid |
InChI |
InChI=1S/C15H15NO2/c1-15(14(17)18,12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,16H,1H3,(H,17,18)/t15-/m1/s1 |
InChI 键 |
AAEHCOPCHOUPLL-OAHLLOKOSA-N |
SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |
手性 SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |
规范 SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |
序列 |
X |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1643000.png)
![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-7-carbaldehyde](/img/structure/B1643002.png)
